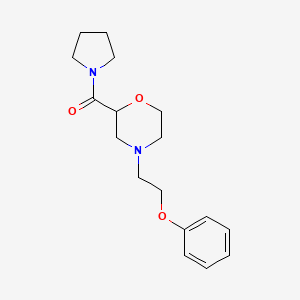![molecular formula C21H29N5O2 B6473777 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine CAS No. 2640956-33-6](/img/structure/B6473777.png)
4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound “4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine” is a pyridazinone derivative containing the (4-methoxyphenyl)piperazine moiety . It has been studied for its potential as an acetylcholinesterase (AChE) inhibitor .
Synthesis Analysis
The synthesis of this compound involves the creation of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .Molecular Structure Analysis
The molecular structure of this compound was elucidated during its synthesis . Further analysis would require more specific data or computational modeling.科学的研究の応用
4-MEPPM has been studied for its potential applications in a variety of scientific research areas. It has been found to be useful in biochemical and physiological studies, as it is able to interact with a variety of proteins and receptors. It has been used to study the effects of dopamine, serotonin, and other neurotransmitters in the brain. In addition, 4-MEPPM has been studied for its potential applications in drug development, as it has been found to be an effective inhibitor of the enzyme monoamine oxidase.
作用機序
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions .
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity . The inhibition of these enzymes leads to an increase in acetylcholine levels . The compound with the best AChE activity was found to show competitive inhibition .
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway . This pathway is associated with cognitive functions and is known to be impaired in neurodegenerative diseases like Alzheimer’s . By inhibiting AChE and BChE, the compound increases acetylcholine levels, thereby enhancing cholinergic transmission .
Result of Action
The result of the compound’s action is an increase in acetylcholine levels . This can potentially improve cognitive functions, making it a potential therapeutic agent for diseases characterized by a decrease in cholinergic transmission, such as Alzheimer’s .
実験室実験の利点と制限
4-MEPPM has a number of advantages and limitations for use in lab experiments. One of the main advantages of 4-MEPPM is its low cost and ease of synthesis, which makes it an ideal choice for use in lab experiments. In addition, 4-MEPPM is relatively stable and does not degrade quickly, which makes it ideal for long-term experiments. However, one of the main limitations of 4-MEPPM is its potential for toxicity, as it has been found to have some neurotoxic effects in animals.
将来の方向性
4-MEPPM has a wide range of potential future applications in scientific research. One potential future direction for 4-MEPPM is its use in drug development, as it has been found to be an effective inhibitor of the enzyme monoamine oxidase. In addition, 4-MEPPM could be used to study the effects of dopamine, serotonin, and other neurotransmitters in the brain. Another potential future direction for 4-MEPPM is its use in the development of treatments for mood disorders, as it has been found to have an effect on the levels of dopamine and serotonin in the brain. Finally, 4-MEPPM could be used to study the effects of cytokines on the body's immune system, as it has been found to increase the production of cytokines.
合成法
4-MEPPM is synthesized through a multi-step process. The first step involves the reaction of 4-methoxyphenylacetic acid with piperazine to form 4-[2-(4-methoxyphenyl)ethyl]piperazine. This intermediate is then reacted with 3-aminopyridazine to form 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine. This reaction is carried out in a solvent mixture of dimethylformamide and triethylamine at a temperature of 70°C for a period of 2 hours.
Safety and Hazards
生化学分析
Biochemical Properties
The compound has been identified as an inhibitor of acetylcholinesterase (AChE), an important enzyme in acetylcholine hydrolysis . By inhibiting AChE, it can potentially increase acetylcholine levels, which is a key neurotransmitter involved in many physiological processes. The compound shows competitive inhibition, suggesting it binds to the active site of the enzyme .
Cellular Effects
In the context of neurodegenerative diseases like Alzheimer’s, increasing acetylcholine levels through AChE inhibition by 4-(6-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyridazin-3-yl)morpholine can potentially alleviate symptoms associated with acetylcholine deficiency
Molecular Mechanism
Molecular docking studies suggest that the p-methylphenyl group of this compound is active in the hinge region of the AChE crystal structure . This interaction likely contributes to its inhibitory effects on the enzyme.
特性
IUPAC Name |
4-[6-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]pyridazin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O2/c1-27-19-4-2-18(3-5-19)8-9-24-10-12-25(13-11-24)20-6-7-21(23-22-20)26-14-16-28-17-15-26/h2-7H,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCKDEIQUMUFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}butanamide](/img/structure/B6473700.png)
![1-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-3-(propan-2-yl)urea](/img/structure/B6473707.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473713.png)
![2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473717.png)
![4-[(4-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473724.png)
![4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473725.png)
![4-[(2-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473733.png)
![8-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B6473744.png)

![4-{1-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6473760.png)
![1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473768.png)

![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473781.png)
![4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473786.png)
